molecular formula C23H17ClN2O2 B11581933 N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide

N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B11581933
M. Wt: 388.8 g/mol
InChI Key: DANMJFWUXFJNQI-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 5-chloropyridin-2-yl group and a naphthalen-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-chloropyridin-2-ylamine, which is then reacted with 4-[(naphthalen-2-yloxy)methyl]benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyano(naphthalen-1-yl)methyl)benzamide
  • N-(5-chloropyridin-2-yl)acetamide
  • N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)

Uniqueness

N-(5-chloropyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C23H17ClN2O2/c24-20-10-12-22(25-14-20)26-23(27)18-7-5-16(6-8-18)15-28-21-11-9-17-3-1-2-4-19(17)13-21/h1-14H,15H2,(H,25,26,27)

InChI Key

DANMJFWUXFJNQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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